molecular formula C25H17N3S B5294130 (E)-1-(1,3-BENZOTHIAZOL-2-YL)-2-(1-BENZYL-1H-INDOL-3-YL)-1-ETHENYL CYANIDE

(E)-1-(1,3-BENZOTHIAZOL-2-YL)-2-(1-BENZYL-1H-INDOL-3-YL)-1-ETHENYL CYANIDE

Cat. No.: B5294130
M. Wt: 391.5 g/mol
InChI Key: PGSAGUVWAKRRTP-XMHGGMMESA-N
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Description

(E)-1-(1,3-BENZOTHIAZOL-2-YL)-2-(1-BENZYL-1H-INDOL-3-YL)-1-ETHENYL CYANIDE is a complex organic compound that features a benzothiazole and indole moiety linked by an ethenyl cyanide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-(1,3-BENZOTHIAZOL-2-YL)-2-(1-BENZYL-1H-INDOL-3-YL)-1-ETHENYL CYANIDE typically involves multi-step organic reactions. One common method starts with the preparation of the benzothiazole and indole intermediates, followed by their coupling through a vinyl cyanide linkage. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the coupling reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow techniques to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

(E)-1-(1,3-BENZOTHIAZOL-2-YL)-2-(1-BENZYL-1H-INDOL-3-YL)-1-ETHENYL CYANIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the cyanide group, leading to the formation of amides or esters.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce primary amines.

Scientific Research Applications

(E)-1-(1,3-BENZOTHIAZOL-2-YL)-2-(1-BENZYL-1H-INDOL-3-YL)-1-ETHENYL CYANIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a fluorescent probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of (E)-1-(1,3-BENZOTHIAZOL-2-YL)-2-(1-BENZYL-1H-INDOL-3-YL)-1-ETHENYL CYANIDE involves its interaction with specific molecular targets. In medicinal applications, it may bind to enzymes or receptors, modulating their activity. The exact pathways depend on the biological context and the specific target molecules involved.

Comparison with Similar Compounds

Similar Compounds

  • 1-(1,3-Benzothiazol-2-yl)-2-(1H-indol-3-yl)ethanone
  • 1-(1,3-Benzothiazol-2-yl)-2-(1H-indol-3-yl)ethanol
  • 1-(1,3-Benzothiazol-2-yl)-2-(1H-indol-3-yl)ethane

Uniqueness

(E)-1-(1,3-BENZOTHIAZOL-2-YL)-2-(1-BENZYL-1H-INDOL-3-YL)-1-ETHENYL CYANIDE is unique due to its ethenyl cyanide linkage, which imparts distinct chemical and physical properties

Properties

IUPAC Name

(E)-2-(1,3-benzothiazol-2-yl)-3-(1-benzylindol-3-yl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H17N3S/c26-15-19(25-27-22-11-5-7-13-24(22)29-25)14-20-17-28(16-18-8-2-1-3-9-18)23-12-6-4-10-21(20)23/h1-14,17H,16H2/b19-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGSAGUVWAKRRTP-XMHGGMMESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=C(C3=CC=CC=C32)C=C(C#N)C4=NC5=CC=CC=C5S4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CN2C=C(C3=CC=CC=C32)/C=C(\C#N)/C4=NC5=CC=CC=C5S4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H17N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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